3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(3-Chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazo[2,1-f]purine-dione derivative characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- A furan-2-ylmethyl substituent at position 8, contributing to electronic modulation and metabolic stability.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-7-4-8-30-16)24(2)21(29)27(19(17)28)11-14-5-3-6-15(22)9-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKHPLPDPHQQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , also known by its CAS number 900135-20-8 , is a member of the imidazopurine family. This compound has garnered interest due to its potential biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C₁₈H₁₈ClN₅O₃
- Molecular Weight : 387.8 g/mol
- Structural Features : The compound features a chlorobenzyl group and a furan moiety, which are significant in influencing its biological interactions.
Anticancer Activity
Research indicates that derivatives of imidazopurine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism has been observed in various cancer cell lines, including breast and glioblastoma cancers.
- Case Study : A study demonstrated that similar imidazopurine derivatives showed IC₅₀ values ranging from 5 to 15 μM against various cancer cell lines, indicating potent cytotoxic effects (Goreti Ribeiro Morais et al.) .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 7.5 | Apoptosis induction |
| Compound B | U87 (Glioblastoma) | 10.0 | Caspase activation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity.
| Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Escherichia coli | 200 | 14 |
This suggests that the compound may be useful in developing new antimicrobial agents.
Other Biological Activities
Emerging studies have suggested that imidazopurines can also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX).
- COX Inhibition : A related study reported an IC₅₀ of approximately 3.11 μM for COX-2 inhibition with selectivity over COX-1, highlighting the potential for therapeutic applications in inflammatory diseases.
Research Findings
Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of imidazopurines:
- Synthesis Variants : Variants with different substituents at positions 3 and 8 have shown varying degrees of biological activity, suggesting that slight modifications can lead to enhanced efficacy.
- Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression and inflammation, warranting further investigation into their therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-f]purine-dione derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of the target compound and its analogs:
Structural and Functional Comparison
Key Findings
Substituent Position and Halogenation :
- The 3-benzyl position is critical for target engagement. The 3-chlorobenzyl group in the target compound may offer stronger hydrophobic interactions than 2-chlorobenzyl () or 2-Cl-6-F-benzyl (), influencing receptor selectivity .
- Fluorination () improves metabolic stability but may reduce polar interactions compared to chlorination.
Heteroaromatic vs. In contrast, 4-methylphenyl () or isoquinolinyl () groups at position 8 favor larger binding pockets (e.g., PDE10A’s catalytic site).
Methylation Effects :
- 1,7-dimethylation (target compound and ) reduces oxidative metabolism, extending half-life compared to 1-methyl derivatives () .
Research Implications
- PDE Inhibition : The furan-2-ylmethyl group in the target compound likely mimics the ribose moiety of cAMP, a PDE substrate, suggesting competitive inhibition (analogous to ’s Compound 5) .
- Kinase Selectivity: The absence of a cyanophenyl group (cf. ’s kinase-targeting compound) suggests divergent targets, emphasizing the need for broad-spectrum screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
